1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine
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Description
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C21H23ClN4O and its molecular weight is 382.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3c-pep) are known to be potent dopamine transporter (dat) ligands . They show high selectivity for the dopamine transporter with relatively low affinity for the closely related norepinephrine transporter (NET) and the serotonin transporter (SERT) .
Mode of Action
Compounds with similar structures, such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine, are known to interact with their targets (such as the dopamine transporter) by binding to them . This binding can inhibit the reuptake of dopamine, leading to increased dopamine concentrations in the synaptic cleft .
Biochemical Pathways
Similar compounds are known to affect the dopamine neurotransmission pathway due to their interaction with the dopamine transporter . This can lead to downstream effects such as changes in mood, cognition, and behavior.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body after administration, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to increase the concentration of dopamine in the synaptic cleft, which can lead to changes in neuronal signaling .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action and stability of similar compounds .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-15-4-3-5-16(2)20(15)26-12-10-25(11-13-26)14-19-23-21(24-27-19)17-6-8-18(22)9-7-17/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHYISUSSVTYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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